3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide
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Overview
Description
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is a compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Biology: In biological research, the compound is used to study its effects on various cellular pathways and molecular targets.
Industry: The compound is utilized in the development of new materials, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: This compound shares a similar structure but has different biological activities.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their pharmacological properties.
Uniqueness
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H19N3O3 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C15H19N3O3/c1-10(2)16-13(19)8-9-14-17-15(18-21-14)11-6-4-5-7-12(11)20-3/h4-7,10H,8-9H2,1-3H3,(H,16,19) |
InChI Key |
RDXGXQPTCPNQQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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